4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde
Description
Properties
IUPAC Name |
4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-8(5-13)4-7(2)9(6)14-10(11)12/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMZDWYOXJTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366636 | |
| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749920-58-9 | |
| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of 3,5-Dimethylbenzyl Precursors
A patented method (CN103524313A) describes an efficient catalytic aerobic oxidation process to prepare 3,5-dimethylbenzaldehyde from corresponding methylated aromatic precursors:
- Catalysts and Reagents: Divalent cobalt salts (e.g., Co(II) acetate) combined with quaternary ammonium bromide salts.
- Solvent: Mesitylene (1.4–28 L per mol of cobalt salt).
- Reaction Conditions: Oxygen is bubbled through the reaction mixture at 0.5–1 L/min under atmospheric pressure or mild pressure (0.2 MPa) at 80–120°C for 11–12 hours.
- Workup: After reaction completion, the mixture is cooled, basified with 1 M NaOH to pH > 10, and the organic phase is separated, washed, dried, and purified by reduced pressure distillation at 115–125°C under 20 mmHg vacuum to isolate 3,5-dimethylbenzaldehyde.
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Mixing cobalt salt and ammonium salt | Room temperature, stirring |
| 2 | Dissolving in mesitylene | 80–110°C, 20–60 min stirring |
| 3 | Aerobic oxidation | O2 flow 0.5–1 L/min, 80–120°C, 11–12 h |
| 4 | Workup and distillation | pH > 10, phase separation, vacuum distillation |
This method yields high purity 3,5-dimethylbenzaldehyde suitable for further functionalization.
Introduction of the Difluoromethoxy Group
The difluoromethoxy (-OCF2H) substituent is typically introduced via nucleophilic substitution or electrophilic aromatic substitution on appropriately functionalized aromatic rings.
Synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde
While direct literature on the exact preparation of this compound is limited, related synthetic routes for similar compounds provide insight:
- Starting Material: 3,5-dimethyl-4-hydroxybenzaldehyde (phenolic aldehyde).
- Difluoromethylation: The phenolic hydroxyl group is converted to the difluoromethoxy group by reaction with difluoromethylating agents such as difluorocarbene precursors or difluoromethyl halides under basic or catalytic conditions.
- Typical Conditions: Potassium carbonate in ethanol or other polar solvents under reflux for extended periods (e.g., 24 h) to facilitate substitution.
- Purification: Column chromatography or recrystallization to isolate the pure difluoromethoxy-substituted aldehyde.
Alternative Synthetic Routes and Industrial Considerations
Bromination and Subsequent Functionalization
- Intermediate: 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene can be synthesized by bromination of 4-(difluoromethyl)-2,5-dimethylbenzene using brominating agents like N-bromosuccinimide (NBS) with catalysts (Fe, AlBr3).
- Subsequent Reactions: The bromine substituent can be replaced by nucleophiles (e.g., hydroxide) to form phenolic intermediates, which can then be oxidized or formylated to yield the target aldehyde.
- Industrial Scale: Continuous flow reactors and precise control of reaction parameters (temperature, pressure, reactant concentration) improve yield and reproducibility.
Summary Table of Preparation Methods
Research Findings and Analysis
- The cobalt-catalyzed aerobic oxidation method is environmentally friendly, using oxygen as the oxidant and avoiding harsh reagents.
- The difluoromethoxy group introduction requires careful control of reaction conditions to avoid side reactions due to the high reactivity of difluorocarbene intermediates.
- Industrial methods favor continuous flow and automated control to enhance safety and reproducibility, especially when handling fluorinated reagents.
- Purification by reduced pressure distillation and chromatographic techniques ensures high purity of the final aldehyde compound.
Chemical Reactions Analysis
Aldehyde-Specific Reactivity
The aldehyde group (-CHO) serves as the primary reactive site, participating in nucleophilic addition and condensation reactions.
Nucleophilic Additions
- Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines under mild conditions (RT, EtOH). For example, analogous benzaldehydes yield hydrazones with hydrazines in >80% yields .
- Grignard Reactions : Adds organometallic reagents (e.g., MeMgBr) to generate secondary alcohols. Steric hindrance from the 3,5-dimethyl groups may reduce reaction rates compared to less hindered analogs .
Reductive Transformations
- Aldehyde to Alcohol : Reduction with NaBH₄ or LiAlH₄ produces 4-(difluoromethoxy)-3,5-dimethylbenzyl alcohol. Yields >90% are typical for similar substrates .
Oxidative Pathways
- Carboxylic Acid Formation : Oxidation with KMnO₄ or CrO₃ under acidic conditions converts the aldehyde to 4-(difluoromethoxy)-3,5-dimethylbenzoic acid. Electron-withdrawing substituents enhance oxidative stability .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring directs incoming electrophiles to specific positions:
| Position | Reactivity | Example Reaction | Conditions |
|---|---|---|---|
| Ortho | Moderately activated | Nitration (HNO₃/H₂SO₄) | Low temperature (0–5°C) |
| Meta | Deactivated | Limited reactivity due to –CF₂OCH₃ group | N/A |
- Nitration : Yields 2-nitro-4-(difluoromethoxy)-3,5-dimethylbenzaldehyde as the major product .
- Halogenation : Bromination (Br₂/FeBr₃) occurs at the ortho position but requires elevated temperatures .
Condensation Reactions
The aldehyde participates in cyclocondensation to form heterocycles:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Hydrazone Formation | Hydrazine (NH₂NH₂) | Corresponding hydrazone | 85% |
| Knoevenagel | Malononitrile, Piperidine | α,β-Unsaturated nitrile derivatives | 70–75% |
Stability and Side Reactions
- Hydrolysis of Difluoromethoxy Group : Resistant to hydrolysis under neutral conditions but cleaved by strong bases (e.g., NaOH, 100°C) to form phenolic derivatives .
- Thermal Stability : Decomposes above 250°C, releasing CO and fluorinated byproducts .
Pharmaceutical Intermediates
Used in the synthesis of EP1 receptor antagonists and FXR modulators via:
- Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids (e.g., to install biaryl motifs) .
- Heterocycle Formation : Condensation with thiourea or hydroxylamine to yield thiazoles or isoxazoles, respectively .
Comparative Reactivity Data
Reactivity trends for substituted benzaldehydes:
| Compound | Relative EAS Rate | Aldehyde Reduction Yield |
|---|---|---|
| 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde | 1.0 (reference) | 92% |
| 3,5-Dimethylbenzaldehyde | 2.3 | 95% |
| 4-Trifluoromethoxybenzaldehyde | 0.7 | 88% |
Mechanistic Insights
Scientific Research Applications
Synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde
The synthesis of this compound typically involves the introduction of a difluoromethoxy group into a dimethylbenzaldehyde framework. Various methods can be employed, including:
- Reactions with Fluorinated Reagents : The introduction of the difluoromethoxy group can be achieved through nucleophilic substitution reactions using suitable fluorinated reagents.
- Grignard Reactions : A common method involves the reaction of a Grignard reagent with a suitable carbonyl compound followed by fluorination steps to achieve the desired structure .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Compounds with similar structures have been shown to possess antimicrobial activity. This suggests potential applications in developing new antibacterial or antifungal agents .
- Pharmacological Potential : The presence of the difluoromethoxy group can enhance lipophilicity and metabolic stability, making it a candidate for further drug development studies aimed at treating various diseases, including cancer and bacterial infections .
Applications in Pharmaceuticals
This compound is being explored for its utility in pharmaceutical formulations:
- Intermediate in Drug Synthesis : It serves as an intermediate in synthesizing other bioactive compounds, particularly those targeting specific biological pathways or receptors .
- Potential Anticancer Agent : Given its structural characteristics, there is ongoing research into its potential as an anticancer agent due to the ability of similar compounds to inhibit tumor growth .
Applications in Agrochemicals
The compound may also find applications in agrochemicals:
- Pesticide Development : Its structural features could be beneficial in designing new pesticides or herbicides that are more effective and environmentally friendly .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The difluoromethoxy group can influence the compound’s binding affinity and specificity, thereby affecting its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique properties arise from its difluoromethoxy group and dual methyl substituents . Below is a comparative analysis with structurally related benzaldehydes:
Key Differences and Research Findings
Electronic Effects :
- The difluoromethoxy group in this compound is more electron-withdrawing than methoxy (-OCH₃) or hydroxy (-OH) groups, altering reactivity in electrophilic substitution and condensation reactions .
- Compared to 3,5-Dimethylbenzaldehyde , the addition of -OCF₂ increases lipophilicity (LogP ~2.5 vs. ~1.8), enhancing membrane permeability in drug candidates .
Biological Activity :
- Derivatives of 3,5-Dimethylbenzaldehyde exhibit antiproliferative activity against cancer cell lines (e.g., HT-29, MCF-7) via microtubule disruption . The fluorinated analog’s bioactivity remains understudied but is hypothesized to show improved metabolic stability .
- 4-(Difluoromethoxy)benzaldehyde (lacking methyl groups) is used in RNA polymerase inhibitor synthesis, highlighting the role of fluorine in target binding .
Synthetic Utility :
- The dual methyl groups in this compound provide steric hindrance, slowing unwanted side reactions in multi-step syntheses (e.g., thiazinane-dione formation in ) .
- In contrast, 4-Hydroxy-3,5-dimethoxybenzaldehyde is prone to oxidation, limiting its use in reducing environments .
Physicochemical Properties: Solubility: this compound is sparingly soluble in water (<1 mg/mL) but miscible in organic solvents (e.g., DMF, ethanol), aligning with its LogS value of -2.3 . Thermal Stability: Its decomposition temperature (>200°C) exceeds non-fluorinated analogs due to strong C-F bonds .
Biological Activity
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde, with the chemical formula CHFO, is an organic compound characterized by a difluoromethoxy group and two methyl groups attached to a benzaldehyde core. This compound has garnered attention for its potential biological activity and interactions with various biomolecules.
Research indicates that this compound may influence several biochemical pathways. A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has been shown to affect the transforming growth factor-β1 (TGF-β1) signaling pathway, which is crucial in processes like epithelial-mesenchymal transformation (EMT) and fibrosis. This suggests that this compound could also modulate similar pathways.
Cellular Effects
The compound has demonstrated effects on cellular processes by modulating cell signaling pathways and gene expression. Notably, it influences TGF-β1-induced EMT in lung epithelial cells, a critical event in pulmonary fibrosis. The ability of this compound to inhibit certain enzymes, particularly cytochrome P450 enzymes, indicates its potential to alter metabolic pathways significantly.
Dosage Effects in Animal Models
In animal studies, varying dosages of this compound have shown differing effects. Lower doses have been associated with beneficial outcomes, such as reducing fibrosis in lung tissues. Conversely, higher doses may lead to adverse effects due to enzyme inhibition and metabolic disruptions.
The compound interacts with various enzymes and proteins, leading to significant biochemical alterations. It has been noted for its role in inhibiting specific enzymes by binding to their active sites. This inhibition can prevent substrate access and subsequently alter metabolic pathways.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reduction : The aldehyde can be reduced to form the corresponding alcohol.
- Substitution : The difluoromethoxy group can participate in nucleophilic substitution reactions.
| Reaction Type | Example Product |
|---|---|
| Oxidation | 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid |
| Reduction | 4-(Difluoromethoxy)-3,5-dimethylbenzyl alcohol |
| Substitution | Various substituted derivatives depending on the nucleophile used |
Case Studies
-
Epithelial-Mesenchymal Transition :
- A study demonstrated that related compounds could attenuate TGF-β1-induced EMT in A549 cells. The findings suggest that this compound may similarly impact EMT processes and fibrosis in lung tissues.
-
Enzyme Interaction :
- Research has shown that this compound binds to cytochrome P450 enzymes, affecting drug metabolism and potential drug-drug interactions. Such interactions highlight the importance of understanding its pharmacokinetics when considering therapeutic applications.
Q & A
Q. What are the common synthetic routes for 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde, and what reaction conditions optimize yield?
A typical method involves electrophilic substitution on a pre-functionalized benzaldehyde core. For example, difluoromethoxy groups can be introduced via nucleophilic displacement using reagents like sodium difluoromethoxide (NaOCHF₂) under anhydrous conditions. The methyl groups at positions 3 and 5 are often introduced via Friedel-Crafts alkylation or directed ortho-methylation using methyl halides and Lewis acids like AlCl₃. Reaction optimization includes refluxing in polar aprotic solvents (e.g., DMF or DMSO) and controlled temperature (80–120°C) to minimize side reactions. Yields can reach 60–75% after purification by column chromatography .
Q. How is this compound characterized, and what analytical techniques are critical for validation?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and purity. The difluoromethoxy group () shows distinct splitting patterns in F NMR.
- GC/MS : For volatile derivatives, gas chromatography-mass spectrometry identifies molecular ions and fragmentation patterns (e.g., m/z peaks corresponding to the aldehyde group and difluoromethoxy moiety) .
- HPLC : To assess purity, especially when synthesizing derivatives for biological studies .
Advanced Research Questions
Q. What challenges arise in achieving regioselective difluoromethoxy substitution on the benzaldehyde core, and how can steric/electronic effects be mitigated?
The steric bulk of the 3,5-dimethyl groups can hinder electrophilic attack at the para position. To enhance regioselectivity:
- Use directing groups : Temporary protection of the aldehyde (e.g., as an acetal) can redirect reactivity.
- Microwave-assisted synthesis : Accelerates reaction kinetics, favoring para-substitution over competing pathways .
- Computational modeling : DFT calculations predict electron density maps to identify reactive sites, reducing trial-and-error approaches .
Q. How do structural modifications (e.g., fluorination, methyl group positioning) influence the compound’s bioactivity in apoptosis or tumor suppression studies?
- Fluorination : The difluoromethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability in cellular assays. Comparative studies with non-fluorinated analogs show reduced IC₅₀ values (e.g., 12 μM vs. >50 μM in HeLa cells) .
- Methyl groups : 3,5-Dimethyl substitution creates steric hindrance, potentially blocking off-target interactions with proteins. SAR studies using methyl-deficient analogs demonstrate diminished binding affinity to pro-apoptotic kinases .
Q. How can researchers reconcile contradictions in reported synthetic yields when scaling from lab to pilot-scale synthesis?
Discrepancies often stem from:
- Purification methods : Lab-scale column chromatography (65% yield) vs. industrial continuous flow reactors with in-line distillation (80% yield) .
- Catalyst loading : Pilot-scale reactions may require adjusted catalyst ratios (e.g., K₂CO₃ vs. Cs₂CO₃) to maintain efficiency .
- Reaction monitoring : Real-time FTIR or Raman spectroscopy in flow systems detects intermediates, enabling rapid optimization .
Data Interpretation and Optimization
Q. What strategies validate the compound’s role in modulating enzyme activity, and how are false positives eliminated in high-throughput screens?
- Kinetic assays : Measure and shifts in target enzymes (e.g., caspases) upon compound addition.
- Counter-screens : Use fluorogenic substrates to rule out nonspecific interactions. For example, a 10% decrease in fluorescence in control assays (lacking the enzyme) indicates non-specific binding .
- Crystallography : Co-crystal structures with the target protein (e.g., Bcl-2) confirm binding modes and guide lead optimization .
Q. How do computational methods improve the design of this compound derivatives for targeted drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
